N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine typically involves the reaction of naphthalene-2-ol with N-methyl-3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of naphthalene-2-ol attacks the electrophilic carbon of the N-methyl-3-chloropropan-1-amine, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Duloxetine: A similar compound with a naphthalene ring and an amine group, used as an antidepressant.
Methamnetamine: Another related compound with a naphthalene moiety, known for its stimulant properties.
Uniqueness
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ether linkage and the presence of the naphthalene ring make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
653573-33-2 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-methyl-3-naphthalen-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H17NO/c1-15-9-4-10-16-14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,15H,4,9-10H2,1H3 |
InChI Key |
MZEULCTZLPBZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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